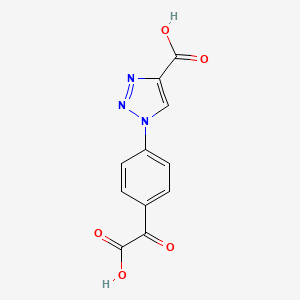
1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with an oxalophenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The oxalophenyl group can be introduced through a subsequent functionalization step.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The triazole ring and the oxalophenyl group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxalophenyl group may enhance the compound’s binding affinity and specificity, leading to more effective biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Oxalophenyl)-1H-1,2,3-triazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1-(4-Oxalophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Contains a different triazole isomer.
1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-acetic acid: Features an acetic acid group instead of a carboxylic acid group.
Uniqueness
1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the oxalophenyl group and the carboxylic acid group provides a versatile platform for further functionalization and application in various fields.
Propiedades
Número CAS |
919363-53-4 |
|---|---|
Fórmula molecular |
C11H7N3O5 |
Peso molecular |
261.19 g/mol |
Nombre IUPAC |
1-(4-oxalophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7N3O5/c15-9(11(18)19)6-1-3-7(4-2-6)14-5-8(10(16)17)12-13-14/h1-5H,(H,16,17)(H,18,19) |
Clave InChI |
SIKRQTQHEZRCLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(=O)O)N2C=C(N=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



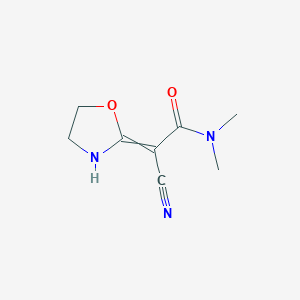


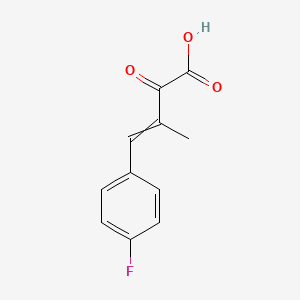
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one](/img/structure/B12639623.png)
![6-Aminooxazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B12639631.png)
![2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12639636.png)
![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12639639.png)
![N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639648.png)
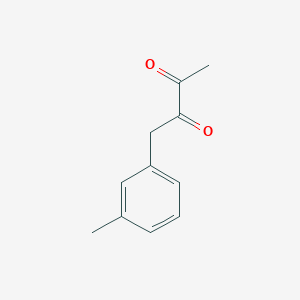
![5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12639654.png)
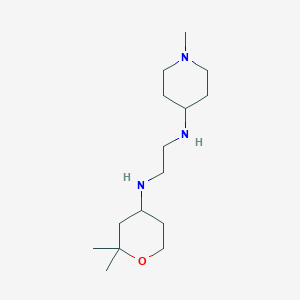
![2-benzyl-5-(phenylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12639667.png)
